molecular formula C12H17NO B263707 2,2-Dimethyl-N-(3-methylphenyl)propanamide

2,2-Dimethyl-N-(3-methylphenyl)propanamide

Cat. No. B263707
M. Wt: 191.27 g/mol
InChI Key: OIJOHXNKDKMBCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-N-(3-methylphenyl)propanamide, also known as DMPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMPA is a member of the amide class of compounds and is characterized by its unique chemical structure, which contains a methylphenyl group and a propanamide functional group.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(3-methylphenyl)propanamide involves the inhibition of enzymatic activity by binding to the active site of the enzyme. This results in the prevention of the breakdown of neurotransmitters, leading to increased levels of these signaling molecules in the brain.
Biochemical and Physiological Effects:
2,2-Dimethyl-N-(3-methylphenyl)propanamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the reduction of oxidative stress, and the inhibition of inflammatory responses. These effects have been linked to the potential therapeutic applications of 2,2-Dimethyl-N-(3-methylphenyl)propanamide in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2-Dimethyl-N-(3-methylphenyl)propanamide is its high potency and selectivity for specific enzymes, making it an ideal candidate for drug discovery and development. However, the limitations of 2,2-Dimethyl-N-(3-methylphenyl)propanamide include its limited solubility in water and its potential toxicity at high concentrations, which may limit its use in certain applications.

Future Directions

For the research and development of 2,2-Dimethyl-N-(3-methylphenyl)propanamide include the identification of new targets for inhibition, the optimization of its pharmacokinetic properties, and the development of more efficient synthesis methods. Additionally, the potential applications of 2,2-Dimethyl-N-(3-methylphenyl)propanamide in the treatment of other diseases, such as cancer and cardiovascular disease, should be explored further.

Synthesis Methods

The synthesis of 2,2-Dimethyl-N-(3-methylphenyl)propanamide can be achieved through a multistep process involving the reaction of 3-methylbenzoyl chloride with 2,2-dimethylpropan-1-amine in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic and crystallization techniques to yield pure 2,2-Dimethyl-N-(3-methylphenyl)propanamide.

Scientific Research Applications

2,2-Dimethyl-N-(3-methylphenyl)propanamide has shown promising results in various scientific research applications, including drug discovery, medicinal chemistry, and pharmacology. Studies have shown that 2,2-Dimethyl-N-(3-methylphenyl)propanamide exhibits potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease and other neurological disorders.

properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2,2-dimethyl-N-(3-methylphenyl)propanamide

InChI

InChI=1S/C12H17NO/c1-9-6-5-7-10(8-9)13-11(14)12(2,3)4/h5-8H,1-4H3,(H,13,14)

InChI Key

OIJOHXNKDKMBCV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C(C)(C)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)(C)C

Origin of Product

United States

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